molecular formula C14H12BrClO2 B1444872 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene CAS No. 1285022-19-6

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

Cat. No.: B1444872
CAS No.: 1285022-19-6
M. Wt: 327.6 g/mol
InChI Key: LVLBAPWHXOLIEE-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a methoxy group and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1-methoxybenzene and 4-chlorophenol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Coupling Reaction: The 4-chlorophenol is reacted with 4-bromo-1-methoxybenzene in the presence of a suitable catalyst, such as copper(I) iodide, to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Aldehydes, ketones, or carboxylic acids.

    Reduction Products: Hydrogenated aromatic compounds.

Scientific Research Applications

Chemistry: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound may be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological macromolecules.

Medicine: In medicinal chemistry, it serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The methoxy group may also play a role in modulating the compound’s electronic properties and interactions with enzymes or receptors.

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Similar in structure but lacks the methoxy and phenoxymethyl groups.

    4-Chloro-2-(4-bromophenoxymethyl)-1-methoxybenzene: A positional isomer with the bromine and chlorine atoms swapped.

    4-Bromo-2-(4-methoxyphenoxymethyl)-1-chlorobenzene: Similar but with a methoxy group instead of a chlorine atom.

Uniqueness: 4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, methoxy, and phenoxymethyl groups makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLBAPWHXOLIEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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